Home > Products > Screening Compounds P73662 > Remifentanil Impurity
Remifentanil Impurity - 960122-89-8

Remifentanil Impurity

Catalog Number: EVT-13538212
CAS Number: 960122-89-8
Molecular Formula: C19H25N3O3
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Remifentanil impurity refers to the various degradation products and impurities associated with the opioid analgesic remifentanil, which is chemically designated as 3-[4-methoxycarbonyl-4-[(1-oxopropyl)phenylamino]-1-piperidine]propanoic acid methyl ester, hydrochloride salt. It is classified as a potent, ultra-short-acting synthetic opioid used primarily in surgical anesthesia and pain management. The primary impurities identified in remifentanil formulations include hydrolysis degradation products and heat degradation products, which can arise during synthesis and storage .

Source and Classification

Remifentanil is derived from the class of compounds known as 4-anilidopiperidine derivatives. It was first approved for clinical use in 1996 and has since been utilized for its rapid onset and short duration of action. The impurities associated with remifentanil are often linked to the raw materials used in its synthesis, the specific synthetic methods employed, and the conditions under which the drug is processed and stored .

Synthesis Analysis

Methods

The synthesis of remifentanil typically involves several steps, with notable methods including:

  • Ugi Reaction: A one-pot reaction involving an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. This method allows for the straightforward production of piperidine precursors necessary for remifentanil synthesis .
  • Seven-Step Synthetic Route: This method includes various chemical transformations leading to the final product. The purity of remifentanil obtained from this route can vary significantly depending on the specific conditions and reagents used .

Technical Details

The synthesis can be complex due to the need to minimize impurities. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to analyze the purity of synthesized batches and identify any impurities present .

Molecular Structure Analysis

Structure

Remifentanil has a molecular formula of C20H28N2O5C_{20}H_{28}N_{2}O_{5} and a molecular weight of approximately 412.91 g/mol. Its structure features a piperidine ring, which is characteristic of many opioid compounds.

Data

  • Chemical Structure: The structural representation includes a methoxycarbonyl group and a propanoic acid moiety attached to the piperidine framework.
  • Impurities: Notable impurities include GR90291 (hydrolysis degradant) with a molecular weight of 362.42 g/mol and GR94219X (secondary amine) with a molecular weight of 252 g/mol .
Chemical Reactions Analysis

Reactions

Remifentanil undergoes various chemical reactions that can lead to the formation of impurities:

  • Hydrolysis: This reaction occurs when water interacts with remifentanil, leading to degradation products such as GR90291.
  • Transesterification: This process can yield transesterification products that may also contribute to impurity profiles .

Technical Details

The stability of remifentanil formulations is critically dependent on minimizing exposure to moisture and heat, which can catalyze these degradation reactions .

Mechanism of Action

Remifentanil acts primarily as a mu-opioid receptor agonist. Upon administration, it binds to these receptors in the central nervous system, leading to analgesia and sedation.

Process

The binding process involves conformational changes in the receptor that activate intracellular signaling pathways, ultimately resulting in pain relief. The rapid metabolism of remifentanil by plasma esterases contributes to its short duration of action, making it suitable for procedures requiring quick recovery from anesthesia .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Remifentanil is typically presented as a white crystalline powder.
  • Solubility: It is soluble in organic solvents such as propylene glycol and polyethylene glycol but poorly soluble in water.

Chemical Properties

  • Stability: Remifentanil formulations are sensitive to hydrolysis; thus, they are often prepared in non-aqueous solvents to enhance stability.
  • pH Range: The optimal pH for remifentanil formulations ranges from 2.0 to 3.5 .
Applications

Remifentanil is primarily used in clinical settings for:

  • Surgical Anesthesia: Due to its rapid onset and short duration, it is ideal for procedures requiring quick recovery.
  • Pain Management: It is utilized in intensive care units for managing acute pain where rapid titration is necessary.
Introduction to Remifentanil Impurity Profiling in Pharmaceutical Research

Remifentanil (methyl 3-[4-methoxycarbonyl-4-[(1-oxopropyl)phenylamino]-1-piperidine]propanoate) is a potent ultra-short-acting synthetic opioid agonist distinguished by its esterase-mediated metabolism. Its chemical structure features two labile ester groups and a secondary amine moiety, rendering it susceptible to multiple degradation pathways. Impurity profiling of remifentanil is critical due to the compound's extreme potency (µ-opioid receptor affinity 20-30× greater than alfentanil) and its use in high-risk clinical scenarios requiring precise dosing [5]. The European Pharmacopoeia and other regulatory bodies mandate comprehensive identification and quantification of impurities exceeding thresholds of 0.1% in remifentanil hydrochloride active pharmaceutical ingredients (APIs) and finished formulations [6]. These impurities arise primarily during synthesis, storage, or from excipient interactions, necessitating advanced analytical strategies for detection and control.

Significance of Impurity Characterization in Synthetic Opioid Production

The significance of impurity characterization in remifentanil production stems from three key factors: pharmacological implications, chemical instability, and manufacturing quality control.

  • Degradation Pathways and Products: Remifentanil undergoes hydrolysis via plasma and tissue esterases to GI-90291 (major metabolite, 1/2000–1/4000 potency of parent) and N-dealkylation to GI-94219 (minor metabolite) [5]. Forced degradation studies reveal additional impurities:
  • Ester Hydrolysis: Under acidic/alkaline conditions, the unhindered propanoate ester hydrolyzes to carboxylic acid derivatives [1] [2].
  • Oxidative Degradation: N-dealkylation yields piperidine derivatives and nor-remifentanil [6].
  • Transesterification: In alcoholic solvents (e.g., ethanol, propylene glycol), methanol displacement forms ethyl or glycol ester analogs [3].
  • Excipient Interactions: Glycine in lyophilized formulations accelerates degradation at elevated temperatures [1].

Table 1: Major Degradation Impurities in Remifentanil

ImpurityChemical OriginFormation RouteAnalytical Detection Method
GI-90291Primary metaboliteEsterase hydrolysisHPLC-UV (220 nm)
GI-94219Secondary metaboliteN-dealkylationLC-MS/MS
Impurity L (EP)Synthesis intermediate/degradantIncomplete esterificationNMR, IR, MS [6]
Impurity A (EP)Hydrolysis productAcid-catalyzed ester cleavageUPLC-PDA
  • Impact on Drug Efficacy: Hydrolysis impurities like GI-90291 exhibit negligible opioid receptor activity (<0.05% potency), but their accumulation in renal impairment may necessitate dosage adjustments. Process-related impurities (e.g., alkyl halides from synthesis) pose genotoxicity risks requiring strict control [3] [6].

  • Stabilization Challenges: Liquid formulations accelerate degradation. Patent WO2014100624 demonstrates that non-aqueous solvents like polyethylene glycol 400 (PEG-400) and propylene glycol suppress hydrolysis, limiting acid impurities to <0.5% over 6 months at 25°C [1].

Regulatory Frameworks Governing Impurity Thresholds in Opioid Formulations

Remifentanil impurities are regulated through pharmacopeial standards (EP/USP) and ICH guidelines, emphasizing risk-based thresholds and structural qualification.

  • ICH Q3A/B Compliance: Identified impurities above 0.1% (0.05% for genotoxicants) require identification and qualification. The European Directorate for the Quality of Medicines (EDQM) provides certified reference materials like "Remifentanil impurity mixture EP" for 12 specified impurities [4] [6].

  • Pharmacopeial Specifications: The European Pharmacopoeia monograph mandates:

  • Individual unspecified impurities: ≤0.10%
  • Total impurities: ≤0.5%
  • Specified impurities (A–L): Report, identify, and quantify [6]

Table 2: Regulatory Thresholds for Key Remifentanil Impurities

Regulatory BodyImpurity TypeReporting ThresholdIdentification ThresholdQualification Threshold
ICH Q3A (R2)Organic impurities0.05%0.10%0.15%
European PharmacopoeiaSpecified impurities (A-L)N/A0.10%0.15%
FDAGenotoxic impurities0.006%0.01%Threshold of Toxicological Concern (TTC)
  • Analytical Validation Requirements: Methods must demonstrate specificity for separating structurally similar impurities (e.g., remifentanil isopropyl ester vs. parent). As per US20140179740A1, reversed-phase HPLC with mass spectrometry is essential for detecting low-abundance degradants like dealkylated derivatives [2] [6]. Manufacturers must validate methods per ICH Q2(R1) for accuracy, precision, and detection limits (e.g., ≤0.03% for genotoxic impurities) [6].

Properties

CAS Number

960122-89-8

Product Name

Remifentanil Impurity

IUPAC Name

methyl 3-[4-cyano-4-(N-propanoylanilino)piperidin-1-yl]propanoate

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C19H25N3O3/c1-3-17(23)22(16-7-5-4-6-8-16)19(15-20)10-13-21(14-11-19)12-9-18(24)25-2/h4-8H,3,9-14H2,1-2H3

InChI Key

PGEZTXRONZJYPB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)OC)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.